

Spectroscopic data for Chevalone B (1H-NMR, 13C-NMR, HR-MS)

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Compound of Interest

Compound Name: Chevalone B

Cat. No.: B3026299

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Spectroscopic Profile of Chevalone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Chevalone B**, a meroterpenoid isolated from fungi. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry confirms the elemental composition of **Chevalone B**. The data presented below is crucial for the unambiguous identification of the compound.

| Parameter | Value |
|-------------------|--|
| Molecular Formula | C ₂₈ H ₄₀ O ₅ |
| Theoretical Mass | 456.2876 [M+H] ⁺ |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ^1H and ^{13}C NMR data provide detailed insights into the molecular structure of **Chevalone B**. The following tables summarize the chemical shifts observed in Chloroform-d (CDCl_3).

^1H -NMR Data (400 MHz, CDCl_3)

| Position | Chemical Shift (δ , ppm) | Multiplicity | J (Hz) |
|-------------|----------------------------------|--------------|-----------|
| 2 | 4.88 | dd | 11.2, 4.4 |
| 3 α | 1.65 | m | |
| 3 β | 1.50 | m | |
| 4 α | 1.45 | m | |
| 4 β | 1.25 | m | |
| 6 | 5.35 | s | |
| 8 α | 1.75 | m | |
| 8 β | 1.60 | m | |
| 9 | 1.95 | m | |
| 11 | 2.10 | m | |
| 12 α | 1.55 | m | |
| 12 β | 1.35 | m | 9.6 |
| 14 | 3.80 | d | |
| 15 | 3.95 | d | |
| 17-Me | 2.05 | s | |
| 18-Me | 0.90 | s | |
| 19-Me | 0.85 | s | 6.8 |
| 20-Me | 1.10 | s | |
| 21-Me | 1.20 | d | |
| 22-OAc | 2.08 | s | |

¹³C-NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ , ppm) |
|----------|----------------------------------|
| 1 | 164.5 |
| 2 | 78.5 |
| 3 | 35.0 |
| 4 | 25.5 |
| 5 | 100.8 |
| 6 | 160.2 |
| 7 | 98.2 |
| 8 | 36.5 |
| 9 | 40.2 |
| 10 | 38.8 |
| 11 | 50.1 |
| 12 | 28.9 |
| 13 | 72.1 |
| 14 | 65.4 |
| 15 | 68.9 |
| 16 | 170.5 |
| 17-Me | 21.3 |
| 18-Me | 28.1 |
| 19-Me | 16.4 |
| 20-Me | 22.5 |
| 21-Me | 18.7 |
| 22-OAc | 170.8 |
| 23 | 21.2 |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectra are typically acquired using a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

- **Sample Preparation:** A dilute solution of **Chevalone B** is prepared in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** The mass spectrometer is operated in positive ion mode.
- **Data Acquisition:** Data is acquired over a mass range of m/z 100-1000.
- **Data Analysis:** The resulting spectrum is analyzed to determine the accurate mass of the protonated molecule $[M+H]^+$, which is then used to calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

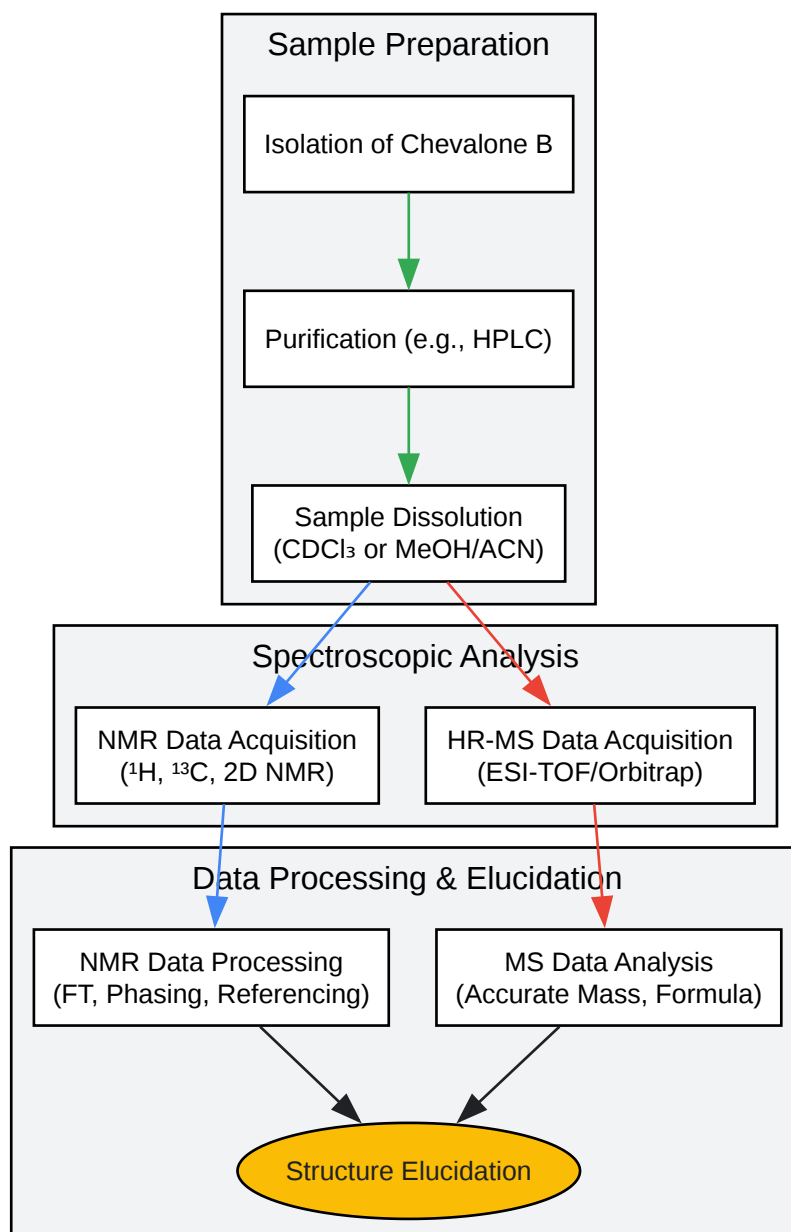
^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

- **Sample Preparation:** Approximately 1-5 mg of **Chevalone B** is dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **^1H -NMR Acquisition:** One-dimensional proton NMR spectra are acquired with a spectral width of approximately 12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C -NMR Acquisition:** One-dimensional carbon NMR spectra are acquired with a spectral width of approximately 220 ppm. A proton-decoupling sequence is used to simplify the spectrum.
- **Data Processing:** The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the

CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Chevalone B**.



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Caption: Workflow for the spectroscopic analysis of **Chevalone B**.

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